molecular formula C21H21ClFN7 B11933903 N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride

N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride

Cat. No.: B11933903
M. Wt: 425.9 g/mol
InChI Key: XFNVGPXGVAXXSH-UHFFFAOYSA-N
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Description

NS-018 hydrochloride, also known as Ilginatinib hydrochloride, is a potent small-molecule inhibitor of Janus kinase 2 (JAK2). It is highly selective for JAK2 over other kinases such as JAK1, JAK3, and tyrosine kinase 2 (TYK2). This compound has shown significant potential in the treatment of myeloproliferative neoplasms, particularly those that are Philadelphia chromosome-negative .

Preparation Methods

The synthesis of NS-018 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods often involve optimizing these steps to ensure high yield and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

NS-018 hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

NS-018 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of JAK2 and its effects on various signaling pathways.

    Biology: It is used to investigate the role of JAK2 in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: It is being studied for its potential therapeutic effects in treating myeloproliferative neoplasms and other hematological disorders.

    Industry: It is used in the development of new drugs targeting JAK2 and related pathways

Mechanism of Action

NS-018 hydrochloride exerts its effects by competitively inhibiting the adenosine triphosphate (ATP) binding site of JAK2. This inhibition prevents the phosphorylation and activation of JAK2, thereby blocking downstream signaling pathways such as the JAK-STAT pathway. The molecular targets of NS-018 hydrochloride include JAK2, JAK1, JAK3, and TYK2, with a higher selectivity for JAK2 .

Comparison with Similar Compounds

NS-018 hydrochloride is unique in its high selectivity for JAK2 compared to other JAK inhibitors. Similar compounds include:

Biological Activity

N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride (commonly referred to as compound 1) is a synthetic compound that has gained attention for its potential biological activities, particularly in relation to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of compound 1, including its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C21H20FN7·HCl
Molecular Weight: 397.88 g/mol
IUPAC Name: this compound
CAS Number: 75236651

Compound 1's biological activity is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological and psychiatric disorders. The pyrazole and pyridine moieties in the compound are believed to facilitate binding to these receptors, modulating their activity and potentially influencing downstream signaling pathways .

Antimicrobial Activity

Research has demonstrated that compound 1 exhibits significant antimicrobial properties. In a study assessing various pyrazole derivatives, it was found that compounds with similar structural features to compound 1 showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective concentrations for inhibiting bacterial growth .

Microorganism MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

Compound 1 has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has shown effectiveness against ovarian cancer cell lines, demonstrating an ability to induce significant cytotoxic effects at low concentrations .

Cell Line IC50 (μM)
A2780 (Ovarian Cancer)12
A2780cis (Cisplatin-resistant)15

Case Study 1: Antidepressant-like Effects

In a controlled study involving animal models, compound 1 exhibited antidepressant-like effects comparable to established antidepressants. Behavioral assays indicated increased locomotor activity and reduced despair-like behavior in treated subjects. This suggests potential therapeutic applications in mood disorders.

Case Study 2: Inhibition of Serotonin Receptors

A detailed pharmacological evaluation revealed that compound 1 acts as a selective antagonist for the 5-HT2A receptor. Binding affinity studies indicated a Ki value in the nanomolar range, which correlates with significant modulation of serotonin signaling pathways. These findings support its potential use in treating conditions related to serotonin dysregulation .

Properties

Molecular Formula

C21H21ClFN7

Molecular Weight

425.9 g/mol

IUPAC Name

6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride

InChI

InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H

InChI Key

XFNVGPXGVAXXSH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl

Origin of Product

United States

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